1-Triacontylamine Hydrochloride
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Overview
Description
1-Triacontylamine Hydrochloride is a long-chain primary amine with the molecular formula C₃₀H₆₃N·HCl. It is characterized by its high purity (≥98%) and significant molecular weight of 474.29 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Triacontylamine Hydrochloride can be synthesized through the reaction of 1-Triacontylamine with hydrochloric acid. The reaction typically involves dissolving 1-Triacontylamine in an appropriate solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions, such as temperature and solvent choice, can vary depending on the desired yield and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps, such as recrystallization, to achieve the required purity levels for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 1-Triacontylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it back to the free amine form.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Free amine.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
1-Triacontylamine Hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a precursor in drug development.
Industry: Utilized in the production of photochromic materials and other specialized chemical products.
Mechanism of Action
The mechanism of action of 1-Triacontylamine Hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Triacontanamine: A similar long-chain amine without the hydrochloride group.
1-Octadecylamine: Another long-chain amine with a shorter carbon chain.
1-Hexadecylamine: A shorter-chain analogue with similar chemical properties.
Uniqueness: 1-Triacontylamine Hydrochloride is unique due to its long carbon chain and the presence of the hydrochloride group, which enhances its solubility and reactivity in certain chemical reactions. This makes it particularly useful in applications requiring specific solubility and reactivity profiles.
Properties
IUPAC Name |
triacontan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H63N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31;/h2-31H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKBLFUIXRKJBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H64ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858507 |
Source
|
Record name | Triacontan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346603-96-0 |
Source
|
Record name | Triacontan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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